molecular formula C7H10ClN3 B1266166 4-Aminobenzamidine hydrochloride CAS No. 7761-72-0

4-Aminobenzamidine hydrochloride

Cat. No. B1266166
CAS RN: 7761-72-0
M. Wt: 171.63 g/mol
InChI Key: YAVZGKYMGKLGFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 4-aminobenzamidine hydrochloride involves the reaction of 2-amino-N'-arylbenzamidines with certain reagents to yield compounds with significant structural and functional resemblance. For instance, one method utilizes 4,5-dichloro-1,2,3-dithiazolium chloride in the presence of Hünig's base to convert 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles, demonstrating a potential pathway for synthesizing related compounds (Mirallai, Manos, & Koutentis, 2013).

Molecular Structure Analysis

The molecular structure and interaction analysis can be exemplified by studies on related compounds where X-ray diffraction and DFT calculations reveal the impact of intermolecular interactions on molecular geometry. These studies provide insights into how such interactions influence the molecular structure of 4-aminobenzamidine hydrochloride analogs (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 4-aminobenzamidine hydrochloride include transformations through nucleophilic substitution reactions and reductions leading to various derivatives. These reactions are critical for understanding the chemical behavior and potential applications of 4-aminobenzamidine hydrochloride (Rossi & Pini, 1996).

Physical Properties Analysis

The physical properties such as molar refraction and polarizability of compounds structurally related to 4-aminobenzamidine hydrochloride have been analyzed. These properties are influenced by the compound's concentration in solution and provide a basis for understanding the physical characteristics of 4-aminobenzamidine hydrochloride (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties, including the reactivity of 4-aminobenzamidine hydrochloride analogs towards various chemical agents, highlight the compound's versatility in chemical synthesis and its potential reactivity profile. These properties can be deduced from the study of similar compounds and their reactions (Ren et al., 2021).

Scientific Research Applications

  • Protease Inhibition

    • Field : Biochemistry
    • Application : 4-Aminobenzamidine dihydrochloride is used as a ligand in affinity chromatography for purification and immobilization of enzymes . It’s also used in the synthesis of benzamidine derivatives that are selective and potent serine protease inhibitors .
    • Method : The compound is coupled to other molecules using various reagents and conditions .
    • Results : The synthesized benzamidine derivatives have shown to be effective in inhibiting serine proteases .
  • Drug Design

    • Field : Pharmacology
    • Application : It’s used in the synthesis of orally active fibrinogen receptor antagonists based on benzamidines .
    • Method : The compound is used as a building block in the synthesis of these antagonists .
    • Results : The synthesized antagonists have shown potential in inhibiting fibrinogen receptors .
  • Photoswitchable Drugs

    • Field : Photopharmacology
    • Application : It’s used in the design of photoswitchable drugs .
    • Method : The compound is incorporated into the structure of a drug, the geometry of which can be reversibly controlled on irradiation with light .
    • Results : The photoswitchable drugs have been reported to target ion channels, receptors, and enzymes, for treatment of diseases such as cancers and bacterial infections .

Safety And Hazards

4-Aminobenzamidine hydrochloride may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

4-aminobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVZGKYMGKLGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7761-72-0, 2498-50-2
Record name Benzenecarboximidamide, 4-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7761-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenecarboximidamide, 4-amino-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2498-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10228278
Record name Benzamidine, p-amino-, monohydrochloride
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Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobenzamidine hydrochloride

CAS RN

7761-72-0, 2498-50-2
Record name Benzamidine, p-amino-, monohydrochloride
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Record name NSC56418
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamidine, p-amino-, monohydrochloride
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Record name 7761-72-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
T Hix-Janssens, S Shinde, R Abouhany, J Davies… - ACS …, 2023 - ACS Publications
… The functional monomer N-methacryloyl-4-aminobenzamidine hydrochloride (benzamidine monomer, BAM) was prepared in house, according to the procedure described in the study …
Number of citations: 7 pubs.acs.org
SG De-Simone, C Correa-Netto, OAC Antunes… - … of Chromatography B, 2005 - Elsevier
… p-Aminobenzamidine-agarose (Si-PABA, Lot 96H9534), low range molecular weight markers, α-N-benzoyl-dl-arginine-p-nitroanilide (BApNA) and 4-aminobenzamidine hydrochloride …
Number of citations: 53 www.sciencedirect.com
AK Gaebert - Toxicon, 1977 - Elsevier
… 4-Aminobenzamidine hydrochloride (4-Bz), L-arginine methyl esterdihydrochloride (AME), L-histidine methyl ester dihydrochloride (HISME), and L-lysine methyl ester hydrochloride (…
Number of citations: 15 www.sciencedirect.com
JW Bowen, A McDONOUGH - American Journal of …, 1987 - journals.physiology.org
Long-term upregulation of the sodium pump [Na-K-adenosine triphosphatase (Na-K-ATPase)] entails an increase in the number of enzyme molecules. We incubated Madin-Darby …
Number of citations: 124 journals.physiology.org
NS Nicholson, SG Panzer-Knodle, AK Salyers… - Circulation, 1995 - Am Heart Assoc
… SCp, ethyl 3-(S)-[[4-(aminoiminomethyl)phenyl]amino]-1,4-dioxobutyl]amino]-4-pentynoate, was synthesized by reacting commercially available 4-aminobenzamidine hydrochloride …
Number of citations: 79 www.ahajournals.org
GL da Silva Oliveira, RM de Freitas - Pharmacological research, 2015 - Elsevier
… 1, the synthesis of diminazene was performed using 4-aminobenzamidine hydrochloride (C 7 H 10 ClN 3 ), concentrated hydrochloric acid (HCl), sodium nitrite (NaNO 2 ) and saturated …
Number of citations: 56 www.sciencedirect.com
M Caldarelli, G Biasoli, P Cozzi, N Mongelli - Tetrahedron letters, 1998 - Elsevier
… The unreactivity of benzamidine is in accordance with the results of a recent paper reporting the acylation of 4-aminobenzamidine hydrochloride by SA on the amino but not on the …
Number of citations: 4 www.sciencedirect.com
TG Brendler, AL Abeles, LD Reaves… - Molecular …, 1997 - Wiley Online Library
… The total volume was brought to 50 ml with 0.2 M NaCl-CEDG buffer containing 4-aminobenzamidine hydrochloride. The slurry was divided into two portions and sonicated for five 30 s …
Number of citations: 19 onlinelibrary.wiley.com
YJ Zhu, AJ Qin, LM Fu, XC Ai, ZX Guo… - Journal of Materials …, 2007 - pubs.rsc.org
… To a solution of potassium hydroxide (80 mg) in of ethanol (10 ml) was added 4-aminobenzamidine hydrochloride (16) (202 mg, 1.5 mmol) with stirring under nitrogen. After 10 minutes, …
Number of citations: 15 pubs.rsc.org
SS Husain - Archives of biochemistry and biophysics, 1991 - Elsevier
Preparations of one-chain tissue plasminogen activator (tPA), usually a mixture of 65- and 63-kDa differentially glycosylated forms, contain variable amounts of two-chain tPA. There is …
Number of citations: 22 www.sciencedirect.com

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